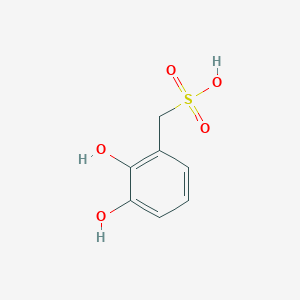

(2,3-Dihydroxyphenyl)methanesulfonic acid

説明

(2,3-Dihydroxyphenyl)methanesulfonic acid is an organosulfonic acid derivative characterized by a methanesulfonic acid group (-SO₃H) attached to a 2,3-dihydroxyphenyl moiety. This structure combines the strong acidity and hydrophilicity of sulfonic acids with the redox-active and chelating properties of catechol-like aromatic diols.

特性

CAS番号 |

737697-17-5 |

|---|---|

分子式 |

C7H8O5S |

分子量 |

204.20 g/mol |

IUPAC名 |

(2,3-dihydroxyphenyl)methanesulfonic acid |

InChI |

InChI=1S/C7H8O5S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3,8-9H,4H2,(H,10,11,12) |

InChIキー |

JVPVKYJQQUEQPA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)O)O)CS(=O)(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxyphenyl)methanesulfonic acid typically involves the sulfonation of catechol (1,2-dihydroxybenzene) with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the methanesulfonic acid group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for (2,3-Dihydroxyphenyl)methanesulfonic acid are not widely documented. the general approach involves large-scale sulfonation reactions using methanesulfonic acid as the sulfonating agent. The reaction conditions, such as temperature, pressure, and concentration, are optimized to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions

(2,3-Dihydroxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted phenylmethanesulfonic acid derivatives.

科学的研究の応用

(2,3-Dihydroxyphenyl)methanesulfonic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of (2,3-Dihydroxyphenyl)methanesulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed effects.

類似化合物との比較

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

- Acidity : The sulfonic acid group (-SO₃H) in (2,3-dihydroxyphenyl)methanesulfonic acid confers stronger acidity (pKa ~1–2) compared to carboxylic acids (e.g., protocatechuic acid, pKa ~4–5) .

- Solubility: The polar -SO₃H group enhances water solubility relative to non-sulfonated analogs like dihydroxybenzoic acid esters, which rely on ester groups for lipophilicity .

- Reactivity : The catechol moiety enables chelation of metal ions (e.g., Fe³⁺), similar to siderophores like photobactin , while the sulfonic acid group may participate in acid-catalyzed reactions .

生物活性

(2,3-Dihydroxyphenyl)methanesulfonic acid is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and antimicrobial efficacy. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound (2,3-Dihydroxyphenyl)methanesulfonic acid can be represented by the following chemical structure:

- Molecular Formula : C₇H₈O₅S

- Molecular Weight : 192.20 g/mol

The presence of two hydroxyl groups on the phenyl ring is crucial for its biological activity, particularly in scavenging free radicals.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties. The mechanism primarily involves hydrogen donation to free radicals, converting them into nonreactive species.

Experimental Findings

A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that (2,3-Dihydroxyphenyl)methanesulfonic acid exhibits notable scavenging activity. The results are summarized in Table 1.

| Concentration (μg/mL) | % DPPH Scavenging Activity |

|---|---|

| 250 | 16 |

| 500 | 56 |

| 1000 | 92 |

The maximum scavenging activity observed was 92% at a concentration of 1000 μg/mL, indicating a strong correlation between concentration and antioxidant efficacy .

Antimicrobial Activity

(2,3-Dihydroxyphenyl)methanesulfonic acid has also been investigated for its antimicrobial properties. In vitro studies have shown its effectiveness against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus.

Case Study: Biofilm Eradication

A topical formulation containing methanesulfonic acid was evaluated for its ability to eradicate biofilms. The study employed various in vitro models, including the Minimum Biofilm Eradication Concentration (MBEC) assay. The results highlighted a significant reduction in viable cell counts:

| Bacterial Strain | Log Reduction (CFU/mm²) | p-value |

|---|---|---|

| Pseudomonas aeruginosa | 5.55 ± 0.4 | < 0.0001 |

| Staphylococcus aureus | 6.74 ± 1.5 | < 0.0001 |

These findings suggest that (2,3-Dihydroxyphenyl)methanesulfonic acid could be a promising agent in treating infections associated with biofilms .

The biological activities of (2,3-Dihydroxyphenyl)methanesulfonic acid can be attributed to its ability to interact with cellular components and disrupt microbial integrity through desiccation and oxidative stress mechanisms. The hygroscopic nature of methanesulfonic acid contributes to its effectiveness by drawing moisture away from microbial cells, leading to cell lysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。